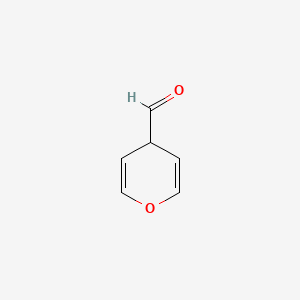
4H-Pyran-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-carboxaldehyde is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and a formyl group attached to the fourth carbon This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4H-Pyran-4-carboxaldehyde can be synthesized through various methods. One common approach involves the one-pot synthesis using selenium dioxide as a reusable oxidant. This method is efficient, reducing reaction time from 72 hours to just 1 minute, and significantly increasing yield . Another method involves the oxidation of hydroxymethyl derivatives of 4H-pyran-4-ones using reagents like osmium tetroxide and potassium periodate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as using water as a solvent, are gaining popularity due to their efficiency and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Pyran-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of different functional groups at various positions on the pyran ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, osmium tetroxide, potassium periodate.
Reduction: Sodium borohydride, zinc powder, hydrochloric acid.
Substitution: Various alkylating or acylating agents under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, hydroxymethyl derivatives.
Substitution: Alkylated or acylated pyran derivatives
Applications De Recherche Scientifique
4H-Pyran-4-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, flavoring agents, food preservatives, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4H-Pyran-4-carboxaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to DNA, acting as a minor groove binder, which influences gene expression and cellular functions.
Pathways Involved: The compound’s biological activities are mediated through its interaction with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
4H-Pyran-4-carboxaldehyde can be compared with other pyran derivatives, such as:
4H-Pyran-2-carboxaldehyde: Similar structure but different position of the formyl group, leading to distinct chemical properties and reactivity.
4H-Pyran-4-one: Lacks the formyl group, resulting in different biological activities and applications.
2H-Pyran: Different hydrogen positioning, affecting its stability and reactivity.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activities compared to other pyran derivatives .
Propriétés
Numéro CAS |
52748-34-2 |
|---|---|
Formule moléculaire |
C6H6O2 |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
4H-pyran-4-carbaldehyde |
InChI |
InChI=1S/C6H6O2/c7-5-6-1-3-8-4-2-6/h1-6H |
Clé InChI |
CPSHQJNHQMQTRS-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=CC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


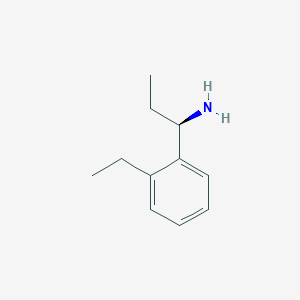
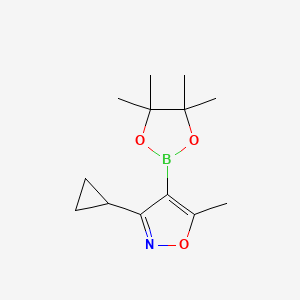
![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)
![Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B13975160.png)
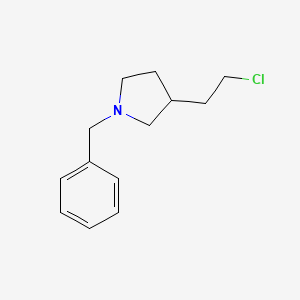


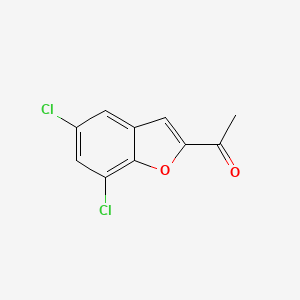
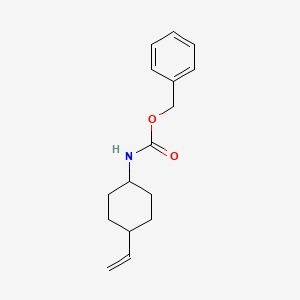

![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)
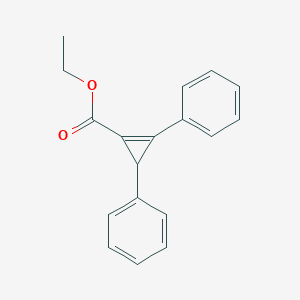
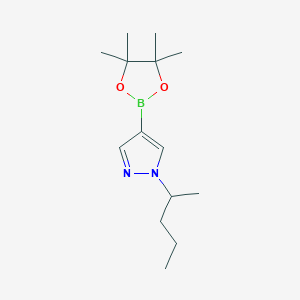
![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
